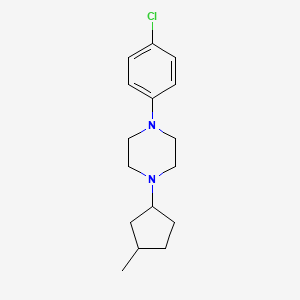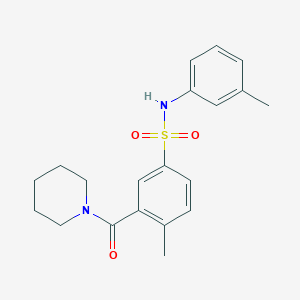![molecular formula C16H21N3O4 B5343653 8-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5343653.png)
8-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is a compound that has gained significant attention from researchers due to its potential applications in various fields of science. This compound is commonly referred to as MINDS, and it is a spirocyclic molecule that has a unique structure and properties.
作用机制
The mechanism of action of MINDS is not fully understood, but it is believed to work by inhibiting the growth and replication of bacterial and fungal cells. MINDS has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins, leading to cell death.
Biochemical and Physiological Effects:
MINDS has been shown to have a wide range of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, MINDS has been shown to have antioxidant and anti-inflammatory effects. MINDS has also been shown to have neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using MINDS in lab experiments is its potent antibacterial and antifungal properties. This makes it a useful tool for studying the mechanisms of bacterial and fungal infections and for developing new antibiotics and antifungal agents. However, one of the limitations of using MINDS in lab experiments is its complex synthesis process, which requires specialized equipment and expertise in organic chemistry.
未来方向
There are numerous future directions for the study of MINDS. One area of research is in the development of new drugs for the treatment of bacterial and fungal infections. MINDS has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, MINDS has been shown to have potential applications in the field of materials science, as it has been shown to have unique physical and chemical properties that could be useful in the development of new materials.
In conclusion, MINDS is a compound that has gained significant attention from researchers due to its potential applications in various fields of science. The synthesis of MINDS is a complex process that requires expertise in organic chemistry and access to specialized equipment. MINDS has been shown to have potent antibacterial and antifungal properties, making it a promising candidate for the development of new drugs for the treatment of bacterial and fungal infections. Additionally, MINDS has potential applications in the treatment of neurological disorders and in the field of materials science.
合成方法
The synthesis of MINDS involves a multi-step process that includes the reaction of 2-methoxyisonicotinic acid with thionyl chloride to form 2-methoxyisonicotinoyl chloride. This intermediate is then reacted with 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one to form MINDS. The synthesis of MINDS is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
MINDS has been the subject of numerous scientific studies due to its potential applications in various fields of science. One of the primary areas of research for MINDS is in the development of new drugs. MINDS has been shown to have potent antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents.
属性
IUPAC Name |
9-(2-methoxypyridine-4-carbonyl)-3-methyl-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-18-11-16(23-15(18)21)5-3-8-19(9-6-16)14(20)12-4-7-17-13(10-12)22-2/h4,7,10H,3,5-6,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLHQUBBHYLCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCN(CC2)C(=O)C3=CC(=NC=C3)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5343573.png)


![2-(3,4-dichlorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5343587.png)
![3-[(6-methyl-2-pyridinyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5343604.png)
![3-methyl-8-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5343610.png)
![N-[2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5343616.png)
![N'-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B5343619.png)
![methyl 2-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5343625.png)

![4-[(2-methylpyridin-3-yl)oxy]-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5343627.png)

![3-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}benzonitrile](/img/structure/B5343649.png)
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5343665.png)